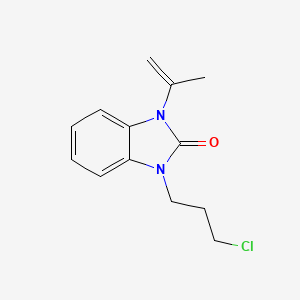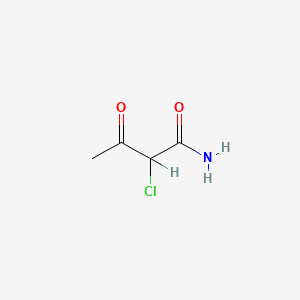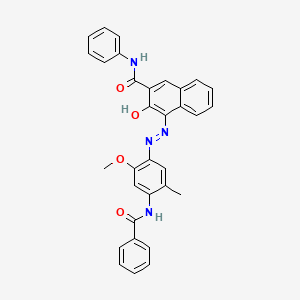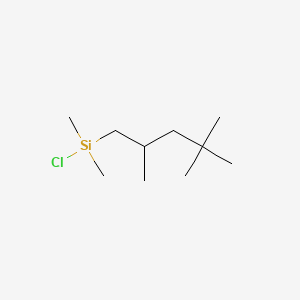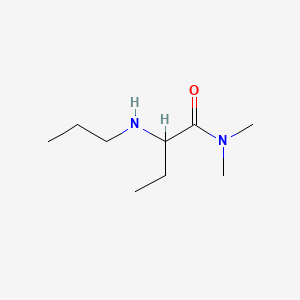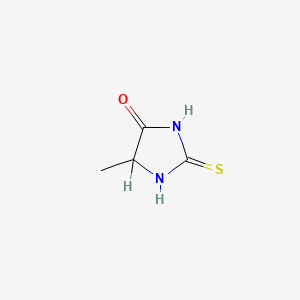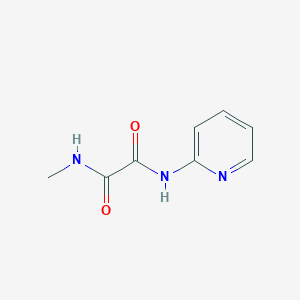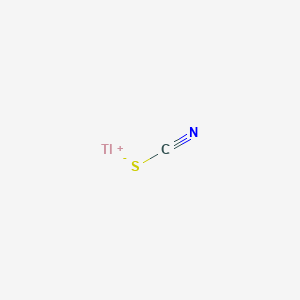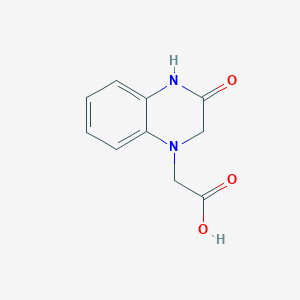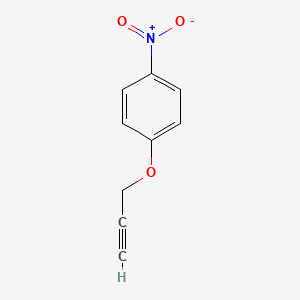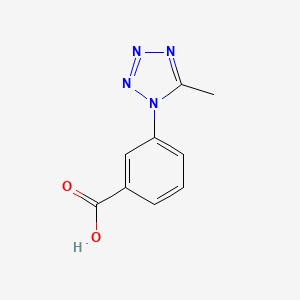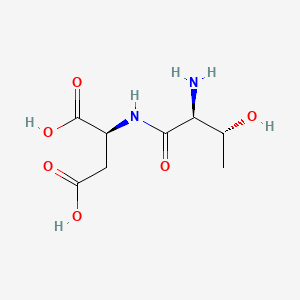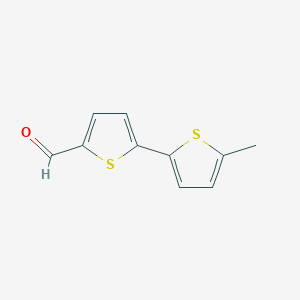
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is a yellowish powder that is soluble in organic solvents like ethanol, chloroform, and dichloromethane. This compound has gained significant attention due to its potential applications in scientific research, especially in the field of organic synthesis and materials science.
Scientific Research Applications
Derivative Synthesis and Chemical Reactions
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde and its derivatives are primarily utilized in various chemical synthesis processes. For instance, derivatives of thiophene, including compounds related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been synthesized for further chemical reactions (Shvedov et al., 1973). Similar compounds have been used in the anodic methoxylation of thiophenes, yielding isomeric mixtures and other side-chain oxidation products (Yoshida et al., 1991).
Pharmaceutical Research
In pharmaceutical research, thiophene-2-carbaldehyde-based compounds have been synthesized and evaluated for their potential medicinal properties. A study on novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, which begin with thiophene-2-carbaldehyde, showed promising antileishmanial activity against Leishmania major (Sadat-Ebrahimi et al., 2019).
Material Science and Chemical Properties
In material science, compounds based on thiophene-2-carbaldehyde, such as those related to 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde, have been investigated for their physicochemical properties. For example, thiophene-substituted bis(5,4-d)thiazoles were synthesized to explore the relationship between structure and properties like UV-Vis and fluorescence (Tokárová et al., 2018).
Photochemical Applications
Photochemical synthesis using thiophene-2-carbaldehyde derivatives has been explored, with irradiation leading to various phenyl derivatives (Antonioletti et al., 1986). Such research underlines the potential of these compounds in photochemistry and synthesis.
Chemical Synthesis and Reaction Studies
Further studies in chemical synthesis involve reactions of thiophene-2-carbaldehyde with alkylethynylmagnesium halides, leading to acetylenic alcohols and ketones (Nakhmanovich et al., 1970). Additionally, reactions with propane-1-thiol and chloromethylation have been explored (Papernaya et al., 2009).
properties
IUPAC Name |
5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS2/c1-7-2-4-9(12-7)10-5-3-8(6-11)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSBWRCOPCECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407271 | |
| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
32358-94-4 | |
| Record name | 5-(5-methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

